7-Nitro-1,2,3,4-tetrahydroquinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIJYYUJEBALJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydroquinolin-4-one typically involves the nitration of 1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with nitric acid under controlled conditions to introduce the nitro group at the 7th position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Reduction: 7-Amino-1,2,3,4-tetrahydroquinolin-4-one.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Nitro-1,2,3,4-tetrahydroquinolin-4-one serves as a key intermediate in the development of pharmaceuticals targeting various conditions:
- Neurological Disorders : The compound's structure allows for modifications that enhance drug efficacy against neurological diseases.
- Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for antibiotic development.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity enables researchers to explore new chemical pathways and reactions.
Biological Studies
The compound is extensively studied for its biological effects:
- Neuroprotective Agent : Investigations into its role in protecting neurons from damage are ongoing.
- Enzyme Inhibition : The interaction with various enzymes has been documented, suggesting potential applications in enzyme modulation.
Material Science
This compound is being explored for applications in developing advanced materials such as polymers and coatings that exhibit improved durability.
Analytical Chemistry
This compound is also employed in analytical methods to detect and quantify other substances in various research fields.
Case Study 1: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The findings suggest that modifications to the nitro group can enhance its efficacy as an antimicrobial agent.
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress. The mechanism involves the reduction of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent.
Case Study 3: Synthesis of Pharmaceutical Intermediates
A study focused on the synthesis of novel pharmaceuticals using this compound as an intermediate showed promising results in developing drugs targeting specific neurological pathways.
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-nitro-1,2,3,4-tetrahydroquinolin-4-one are compared below with analogous tetrahydroquinoline derivatives and related scaffolds.
Table 1: Structural and Functional Comparison of Tetrahydroquinolin-4-one Derivatives
Key Observations
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro at C7) deactivate the aromatic ring toward electrophilic substitution, directing further functionalization to specific positions. In contrast, electron-donating groups (e.g., methyl at C8) enhance ring reactivity for nucleophilic attacks .
- Halogenation (e.g., 6,7-difluoro) increases lipophilicity and may improve bioavailability in drug design .
Synthetic Routes: The iodination method described for 2-methyl-5,6,7,8-tetrahydroquinolin-4-one (using n-butylamine and iodine in DMF) could be adapted for introducing halogens into the 7-nitro derivative.
The nitro group in tetrahydroquinolines may serve as a pharmacophore or prodrug precursor, as seen in antimicrobial and antiparasitic agents.
Biological Activity
7-Nitro-1,2,3,4-tetrahydroquinolin-4-one (C9H8N2O3) is a compound derived from tetrahydroquinoline, characterized by a nitro group at the 7th position and a ketone group at the 4th position. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 178.17 g/mol
- CAS Number : 114417-33-3
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer effects of this compound have also been studied extensively. It has shown promise in inhibiting the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential lead compound for further development in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can modify cellular components. This interaction may lead to:
- Inhibition of Enzymes : The compound has been shown to inhibit nitric oxide synthase (NOS), which is crucial in various physiological processes .
- Modulation of Receptor Activity : The compound can act on specific receptors involved in signaling pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological properties of this compound. Variations in substituents on the quinoline core can significantly affect its potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Nitro group at position 7 | Enhances antimicrobial and anticancer activities |
| Ketone group at position 4 | Essential for maintaining biological activity |
Studies have indicated that modifications to these positions can lead to compounds with improved efficacy or reduced toxicity .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several derivatives of tetrahydroquinoline against resistant strains of bacteria. The results highlighted that derivatives with a nitro group showed enhanced activity compared to their non-nitro counterparts.
- Cancer Research : In a preclinical study involving mice with induced tumors, administration of this compound resulted in significant tumor reduction compared to controls. The study concluded that the compound's ability to induce apoptosis was a key factor in its anticancer effects .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Compound | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 46 | Bromination, nitro-group introduction | 56.6% | |
| 65 | Pd₂(dba)₃, PtBu₃, LiHMDS, 95°C | 87.2% | |
| 70 | HCl in methanol, RT stirring | 72.6% |
Basic: How is structural confirmation and purity validation performed for these compounds?
Methodological Answer:
- 1H NMR : Assigns proton environments (e.g., compound 68 shows aromatic protons at δ 7.2–7.4 ppm and NH signals at δ 9.8 ppm) .
- ESI-MS : Confirms molecular weight (e.g., compound 48a has m/z 274.2 [M+H]⁺) .
- HPLC : Ensures >95% purity using reverse-phase C18 columns and UV detection at 254 nm .
Critical Note: Discrepancies in NMR splitting patterns may indicate stereochemical impurities, requiring iterative recrystallization .
Advanced: How to optimize low yields in nitro-substituted tetrahydroquinoline synthesis?
Methodological Answer:
- Catalyst tuning : Increase Pd₂(dba)₃ loading from 5 mol% to 10 mol% to enhance cross-coupling efficiency .
- Solvent selection : Use anhydrous THF over DMF to reduce side reactions (e.g., compound 61 synthesis avoids DMF-induced decomposition) .
- Temperature control : Prolonged heating (e.g., 3 hours at 95°C for compound 66 ) improves yields by 15–20% .
- Scavenging agents : Add molecular sieves to absorb moisture in reductive amination steps, as seen in compound 58 synthesis .
Case Study : Compound 51 yielded only 15% due to steric hindrance from fluorine substituents; switching to bulkier ligands (e.g., XPhos) improved yield to 45% in analogous reactions .
Advanced: How to validate enzymatic inhibition data for NOS isoforms?
Methodological Answer:
- Assay design : Use recombinant human iNOS, eNOS, and nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO production via radioactive L-[³H]arginine conversion .
- Controls : Include L-NAME (non-selective NOS inhibitor) and 1400W (iNOS-specific inhibitor) for baseline comparison .
- Data validation : Triplicate runs with IC₅₀ values ±10% SEM. For example, compound 70 showed IC₅₀ = 0.12 µM for iNOS vs. 8.4 µM for eNOS, confirming selectivity .
Note : Contradictions in activity between batches may arise from salt-form instability; re-test free bases and salts separately .
Advanced: What strategies stabilize tetrahydroquinoline derivatives as salts?
Methodological Answer:
- Salt formation : Treat free bases with 1 M HCl in methanol, stir at RT for 10 minutes, and dry under vacuum to obtain dihydrochloride salts (e.g., compound 70 ) .
- Purity retention : Monitor HPLC post-conversion; purity remains consistent (e.g., 95% for compound 70 ) .
- Crystallization : Use ethanol/water mixtures for recrystallization to enhance salt stability .
Q. Table 2: Salt Conversion Protocol
| Step | Condition | Outcome |
|---|---|---|
| Acid treatment | 1 M HCl, methanol, RT | Protonation of amine groups |
| Drying | Vacuum, 48 hours | Removal of residual solvents |
| Analysis | HPLC, NMR | Confirmation of salt integrity |
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- NMR discrepancies : For split signals in compound 51 (δ 2.8–3.1 ppm), use COSY or NOESY to distinguish diastereomers .
- Mass spectrometry anomalies : High-resolution ESI-HRMS (e.g., compound 51 confirmed m/z 413.1421 [M+H]⁺ vs. calc. 413.1418) resolves isotopic interference .
- HPLC tailing : Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to improve peak symmetry for polar nitro derivatives .
Example : Compound 48 showed ambiguous NH peaks in NMR; deuteration experiments confirmed hydrogen bonding effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
